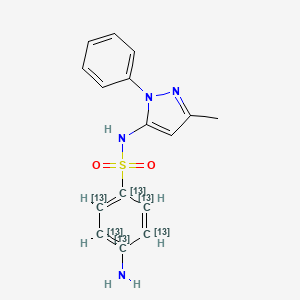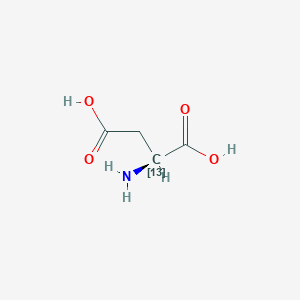![molecular formula C11H12F3N3S B12058708 1-ethyl-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea](/img/structure/B12058708.png)
1-ethyl-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiourea moiety. The presence of the trifluoromethyl group imparts significant chemical stability and biological activity to the compound.
Preparation Methods
The synthesis of 1-ethyl-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with ethylamine and thiourea under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently reacts with thiourea to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
1-Ethyl-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-ethyl-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and hydrophobic interactions, leading to strong binding affinity with its targets. Molecular docking studies have shown that the compound can form stable complexes with proteins, influencing their activity and function .
Comparison with Similar Compounds
1-Ethyl-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea can be compared with other thiourea derivatives, such as:
1-Phenethyl-3-[(trifluoromethyl)phenyl]thiourea: This compound exhibits similar biological activity but differs in the alkyl chain length, which can affect its binding affinity and stability.
1-(2-Fluorophenethyl)-3-[(trifluoromethyl)phenyl]thiourea: The presence of a fluorine atom in the phenyl ring introduces additional electronic effects, potentially altering the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12F3N3S |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
1-ethyl-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C11H12F3N3S/c1-2-15-10(18)17-16-7-8-5-3-4-6-9(8)11(12,13)14/h3-7H,2H2,1H3,(H2,15,17,18)/b16-7+ |
InChI Key |
VMVPNZYAEDBYES-FRKPEAEDSA-N |
Isomeric SMILES |
CCNC(=S)N/N=C/C1=CC=CC=C1C(F)(F)F |
Canonical SMILES |
CCNC(=S)NN=CC1=CC=CC=C1C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Thieno[2,3-b]thiophene-2,5-dicarbaldehyde](/img/structure/B12058662.png)





![1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine](/img/structure/B12058696.png)


